molecular formula C9H10BrCl2NO2 B12871518 3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride

3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride

Cat. No.: B12871518
M. Wt: 314.99 g/mol
InChI Key: BNDMEJWTEZQXDI-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride is a chemical compound with the molecular formula C9H10BrClNO2·HCl It is known for its unique structure, which includes bromine, chlorine, and methoxy groups attached to a phenacylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride typically involves the following steps:

    Chlorination: The addition of a chlorine atom.

    Methoxylation: The incorporation of a methoxy group.

These reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the conversion of functional groups.

    Substitution: The bromine, chlorine, or methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6-chloro-2-methoxyphenacylamine: The non-hydrochloride form of the compound.

    3-Bromo-6-chloro-2-methoxybenzylamine: A structurally similar compound with a benzylamine backbone.

    3-Bromo-6-chloro-2-methoxyphenylacetic acid: A related compound with a phenylacetic acid structure.

Uniqueness

3-Bromo-6-chloro-2-methoxyphenacylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its non-hydrochloride counterparts.

Properties

Molecular Formula

C9H10BrCl2NO2

Molecular Weight

314.99 g/mol

IUPAC Name

2-amino-1-(3-bromo-6-chloro-2-methoxyphenyl)ethanone;hydrochloride

InChI

InChI=1S/C9H9BrClNO2.ClH/c1-14-9-5(10)2-3-6(11)8(9)7(13)4-12;/h2-3H,4,12H2,1H3;1H

InChI Key

BNDMEJWTEZQXDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1C(=O)CN)Cl)Br.Cl

Origin of Product

United States

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